N-Nitro-2-hydroxyethyl-carbamic acid nitrate
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Overview
Description
N-Nitro-2-hydroxyethyl-carbamic acid nitrate is a chemical compound with the molecular formula C3H5N3O7 and a molecular weight of 195.09 g/mol . It is known for its unique structure, which includes both nitro and carbamic acid functional groups. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-2-hydroxyethyl-carbamic acid nitrate typically involves the nitration of 2-hydroxyethyl carbamate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include nitric acid and sulfuric acid, which act as nitrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Nitro-2-hydroxyethyl-carbamic acid nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxyethyl carbamic acid amine, while substitution of the hydroxyl group can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
N-Nitro-2-hydroxyethyl-carbamic acid nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Nitro-2-hydroxyethyl-carbamic acid nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Nitro-2-hydroxyethyl-carbamic acid: Lacks the nitrate group, resulting in different chemical properties.
2-Hydroxyethyl carbamic acid nitrate: Lacks the nitro group, affecting its reactivity and applications.
N-Nitro-2-hydroxyethyl-carbamate: Similar structure but different functional groups, leading to distinct chemical behavior.
Uniqueness
Properties
IUPAC Name |
2-nitrooxyethyl N-nitrocarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O7/c7-3(4-5(8)9)12-1-2-13-6(10)11/h1-2H2,(H,4,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSIEPHAHSKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])OC(=O)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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